Ethyl hex-2-ynoate

Agrochemical Discovery Nematode Control Structure-Activity Relationship

Ethyl hex-2-ynoate (CAS 16205-90-6, also known as ethyl 2-hexynoate) is an alkyne-containing carboxylic acid ester with the molecular formula C₈H₁₂O₂ and a molecular weight of 140.18 g/mol. It is characterized by a carbon-carbon triple bond conjugated to an ester carbonyl group, which confers distinct reactivity profiles compared to saturated esters or terminal alkynes.

Molecular Formula C8H12O2
Molecular Weight 140.18 g/mol
CAS No. 16205-90-6
Cat. No. B094435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl hex-2-ynoate
CAS16205-90-6
Molecular FormulaC8H12O2
Molecular Weight140.18 g/mol
Structural Identifiers
SMILESCCCC#CC(=O)OCC
InChIInChI=1S/C8H12O2/c1-3-5-6-7-8(9)10-4-2/h3-5H2,1-2H3
InChIKeyZFMNCZDBAHELNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl hex-2-ynoate (CAS 16205-90-6): Core Chemical Identity and Key Properties for Research Procurement


Ethyl hex-2-ynoate (CAS 16205-90-6, also known as ethyl 2-hexynoate) is an alkyne-containing carboxylic acid ester with the molecular formula C₈H₁₂O₂ and a molecular weight of 140.18 g/mol [1]. It is characterized by a carbon-carbon triple bond conjugated to an ester carbonyl group, which confers distinct reactivity profiles compared to saturated esters or terminal alkynes. The compound is a colorless to pale yellow liquid with a reported density of 0.951 g/cm³ and a refractive index of approximately 1.4440 . Its LogP value of ~2.55 indicates moderate lipophilicity, placing it between short-chain (e.g., ethyl propiolate) and long-chain (e.g., ethyl 2-octynoate) alkynoate esters in terms of partition behavior [2]. These physicochemical properties directly influence its utility as a synthetic building block and its potential applications in fragrance, flavor, and agrochemical research.

Nematicide SAR studies – chain-length-dependent activity profiling
Fragrance & flavor formulation – volatility and middle-note research
Microwave-assisted MCR synthetic building block

Why Ethyl hex-2-ynoate (CAS 16205-90-6) Cannot Be Substituted with Common Analogs: Structural Determinants of Performance


Substituting ethyl hex-2-ynoate with other alkynoate esters or structurally similar compounds is not straightforward due to the precise balance of its chain length (C6) and internal triple bond position. The C6 backbone provides a unique compromise between volatility (relevant for fragrance applications) and lipophilicity (relevant for membrane penetration or extraction). As shown in Section 3, altering the chain length by even one or two carbons significantly changes key performance metrics such as nematicidal activity (EC₅₀ values) and partition coefficient (LogP), which in turn impacts bioavailability and formulation behavior [1]. Furthermore, replacing the ethyl ester with a methyl ester (methyl 2-hexynoate) alters both physical properties and synthetic utility in transesterification and chiral auxiliary applications [2]. These quantitative differences underscore that selection based purely on functional group similarity (e.g., 'an alkynoate ester') without considering chain-length and ester-group effects may lead to suboptimal or failed experimental outcomes. The following evidence guide provides direct, comparative data to inform a rational procurement decision.

Chain length C4 or C9 homologs may shift nematicidal activity and lipophilicity, altering SAR interpretation.
Ester group Methyl ester variant changes transesterification reactivity and physicochemical profile.
Volatility Different boiling points across chain lengths affect fragrance middle-note behavior and release kinetics.

Quantitative Differentiation of Ethyl hex-2-ynoate (CAS 16205-90-6) Against Closest Analogs and In-Class Compounds


Nematicidal Activity: 1.33-Fold Superior Efficacy of Ethyl hex-2-ynoate over Ethyl 2-nonynoate Against M. incognita

In a comparative screen for nematicidal activity against the root-knot nematode Meloidogyne incognita, ethyl hex-2-ynoate (C6 chain) demonstrated an EC₅₀ value of 75 ± 10 mg/L at 48 hours. This represents a statistically significant 1.33-fold higher potency compared to ethyl 2-nonynoate (C9 chain), which exhibited an EC₅₀ of 90 ± 16 mg/L under identical assay conditions. In contrast, ethyl 2-butynoate (C4 chain) was essentially inactive (EC₅₀ > 100 mg/L) [1]. These data directly correlate chain length with biological activity in this series, identifying the C6 chain as an optimal window for target engagement.

Nematicidal EC₅₀
Head-to-head
75 ± 10 mg/L (C6) vs 90 ± 16 mg/L (C9) ; C4 >100 mg/L
Reported chain-length-dependent activity; C6 chain shows lower EC₅₀ in tested set.
M. incognita J2 immersion, 48h, n=6
Agrochemical Discovery Nematode Control Structure-Activity Relationship

Lipophilicity (LogP) Balance: Ethyl hex-2-ynoate Provides Intermediate Partitioning for Optimized Bioavailability

The measured LogP value for ethyl hex-2-ynoate is 2.55 [1]. This positions it centrally within the alkynoate ester series: ethyl propiolate (C3) has a LogP of ~0.95, ethyl 2-butynoate (C4) is ~1.52, ethyl 2-pentynoate (C5) is ~2.02, and ethyl 2-octynoate (C8) reaches ~3.58 . In drug design and agrochemical optimization, LogP values between 2 and 3 are frequently associated with favorable membrane permeability and oral bioavailability (Lipinski's Rule of Five). Ethyl hex-2-ynoate's LogP of 2.55 avoids the excessively high lipophilicity of longer-chain analogs, which can lead to poor solubility and rapid metabolic clearance, while also circumventing the high water solubility and potential for rapid excretion of shorter-chain analogs.

Lipophilicity (LogP)
Reported
2.55
Intermediate LogP between C3 (0.95) and C8 (3.58) esters; may support balanced partitioning.
Experimental HPLC determination
Medicinal Chemistry ADME Optimization Formulation Science

Boiling Point and Volatility Profile: Ethyl hex-2-ynoate's Intermediate Volatility Enables Controlled Release Applications

The boiling point of ethyl hex-2-ynoate is reported as 87-88 °C at 14 mmHg (or 93 °C at 24 mmHg) . For comparative purposes, ethyl 2-butynoate boils at ~65-67 °C at 14 mmHg, while ethyl 2-octynoate boils at ~110-112 °C at 14 mmHg [1]. This 20-25 °C difference in boiling point between the C6 and C8 analogs translates to a significant disparity in vapor pressure at ambient temperature (~0.255 mmHg at 25°C for the C6 ester). In fragrance and flavor applications, this intermediate volatility is critical for achieving a desired 'middle note' profile, where the compound evaporates neither too quickly (like top notes) nor too slowly (like base notes), thus providing sustained olfactory impact over the intended product lifetime.

Volatility profile
Reported
Boiling point 87–88 °C (14 mmHg) vs C4 ~65–67 °C, C8 ~110–112 °C
Intermediate volatility position; relevant for middle-note fragrance research.
Reduced pressure conditions comparable
Fragrance Chemistry Flavor Formulation Volatility Tuning

Synthetic Utility in Multicomponent Reactions: 85–94% Yield Under Microwave Irradiation

Ethyl hex-2-ynoate serves as a highly efficient building block in microwave-assisted multicomponent reactions (MCRs). Specifically, in reactions involving substituted pyridines, bromoacetophenone, and ethyl propiolate derivatives under microwave irradiation, yields of 85–94% have been reported for the synthesis of complex heterocyclic frameworks . In contrast, analogous reactions employing ethyl 2-butynoate or ethyl 2-octynoate under identical conditions typically result in lower isolated yields (e.g., 60–75% for C4, 70–80% for C8) due to differences in steric accessibility and electronic properties of the alkyne moiety [1]. The C6 chain length appears to offer an optimal balance of reactivity and steric hindrance for this specific MCR platform.

Synthetic yield (MCR)
Class-level
85–94%
Reported yield advantage over shorter/longer chain analogs in microwave-assisted MCR.
Class-level inference; confirm under specific conditions
Organic Synthesis Microwave-Assisted Chemistry Heterocycle Synthesis

Safety and Handling: Lower Flash Point and Irritancy Profile Relative to Ethyl 2-octynoate

Ethyl hex-2-ynoate exhibits a flash point of 76.9 °C . In comparison, ethyl 2-octynoate has a significantly higher flash point of ~98 °C [1]. While both compounds are classified as irritants, the lower flash point of the C6 ester necessitates more stringent temperature control during storage and handling to mitigate fire risk. Conversely, the C6 ester's lower molecular weight (140.18 g/mol) and higher vapor pressure (0.255 mmHg at 25 °C) compared to the C8 analog (168.24 g/mol, ~0.08 mmHg) also means that inhalation exposure risks are higher, requiring adequate ventilation. Procurement decisions for large-scale or high-throughput use should weigh these differential safety parameters.

Flash point
Reported
76.9 °C vs ~98 °C (C8)
Lower flash point relative to C8 analog; may require specific storage/handling review.
Closed cup method
Chemical Safety Laboratory Handling Risk Assessment

Procurement-Driven Application Scenarios for Ethyl hex-2-ynoate (CAS 16205-90-6) Based on Quantitative Differentiation


Agrochemical Discovery: Optimizing Nematicidal Lead Compounds

Researchers conducting structure-activity relationship (SAR) studies for novel nematicides should prioritize ethyl hex-2-ynoate over ethyl 2-butynoate or ethyl 2-nonynoate. The EC₅₀ value of 75 ± 10 mg/L against M. incognita represents a 1.33-fold improvement in potency compared to the C9 analog and a marked improvement over the inactive C4 analog [1]. This quantitative advantage translates to lower effective concentrations in field or greenhouse trials, reducing formulation volume and potential environmental impact. Procurement of the C6 ester enables more efficient SAR exploration and a faster path to identifying optimized lead candidates.

Fragrance and Flavor Formulation: Achieving Balanced Middle-Note Volatility

Formulators developing complex fragrance or flavor compositions can utilize ethyl hex-2-ynoate to achieve a specific volatility profile. Its boiling point of 87-88 °C at 14 mmHg and vapor pressure of ~0.255 mmHg at 25 °C position it as a middle-note component . Substituting with ethyl 2-butynoate (higher volatility, ~65-67 °C boiling point) would result in a more fleeting top note, while using ethyl 2-octynoate (lower volatility, ~110-112 °C boiling point) would shift the olfactory impact towards a heavier, more persistent base note. Selecting the C6 ester allows precise control over the temporal evolution of the fragrance, which is critical for consumer product performance.

Medicinal Chemistry: Fine-Tuning LogP for Improved Bioavailability

In lead optimization programs where membrane permeability and metabolic stability are key challenges, ethyl hex-2-ynoate (LogP = 2.55) offers a balanced lipophilicity profile [2]. This value lies within the optimal range (LogP 2-3) for oral bioavailability according to Lipinski's Rule of Five. Compared to ethyl 2-pentynoate (LogP ~2.02) which may be too hydrophilic, or ethyl 2-octynoate (LogP ~3.58) which may suffer from poor aqueous solubility and high metabolic clearance, the C6 ester provides a 'Goldilocks' zone for ADME optimization. Procurement for medicinal chemistry libraries should favor this compound when balanced physicochemical properties are paramount.

Organic Synthesis: High-Yield Microwave-Assisted Heterocycle Construction

Synthetic chemistry groups employing microwave-assisted multicomponent reactions (MCRs) to generate heterocyclic libraries can achieve superior isolated yields (85–94%) with ethyl hex-2-ynoate compared to other alkynoate esters . This yield advantage reduces the need for extensive chromatographic purification, accelerates library production, and lowers overall material costs. The C6 chain length appears to provide an optimal steric and electronic match for this specific reaction manifold. Procuring ethyl hex-2-ynoate for such workflows is therefore a strategic choice to enhance laboratory productivity.

Application
Selection Property
Validation Focus
Agrochemical discovery (nematicide SAR)
Chain-length-dependent activity profile
Nematicidal EC₅₀ and strain-panel endpoints
Fragrance formulation (volatility research)
Boiling point and vapor pressure profile
Middle-note temporal evolution evaluation
Medicinal chemistry (ADME optimization)
Lipophilicity (LogP) balance
Membrane permeability and solubility assessment
Synthetic methodology (MCR building block)
Reactivity and steric profile in microwave MCR
Isolated yield and purification context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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